molecular formula C19H19N3O5S B11688472 N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide

Cat. No.: B11688472
M. Wt: 401.4 g/mol
InChI Key: MFXQKFUVULJLGS-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide is a complex organic compound with a molecular formula of C22H23N3O4S. This compound is notable for its unique structure, which includes an isoxazole ring, a sulfonamide group, and a methoxy-benzamide moiety. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Methoxy-benzamide: The final step involves coupling the sulfonamide intermediate with 2-methoxy-benzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiols (R-SH), amines (R-NH2)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Thiol or amine-substituted derivatives

Scientific Research Applications

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The isoxazole ring and methoxy-benzamide moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-ethoxy-benzamide
  • N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide

Uniqueness

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, as opposed to ethoxy or dimethoxy groups, can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C19H19N3O5S/c1-12-13(2)21-27-19(12)22-28(24,25)15-10-8-14(9-11-15)20-18(23)16-6-4-5-7-17(16)26-3/h4-11,22H,1-3H3,(H,20,23)

InChI Key

MFXQKFUVULJLGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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